N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O2S/c1-7-4-12(21-13(23)19-7)24-6-11(22)20-10-5-8(14(16,17)18)2-3-9(10)15/h2-5H,6H2,1H3,(H,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAXCNKRZDKQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the phenyl ring substituted with chloro and trifluoromethyl groups. This is followed by the introduction of the sulfanyl group and the dihydropyrimidinyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of N-aryl-2-(heterocyclic-sulfanyl)acetamides , where structural variations in the aryl group, heterocyclic core, and substituents significantly influence physicochemical properties and bioactivity. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Structural Analysis and Structure-Activity Relationships (SAR)
Aryl Group Modifications: The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound combines electronegative substituents (Cl, CF₃) for enhanced metabolic stability and target binding via hydrophobic/halogen-bonding interactions. Analogs with 2,3-dichlorophenyl () or diphenylmethyl () groups show altered pharmacokinetics, with dichlorophenyl derivatives favoring antimicrobial activity .
Heterocyclic Core Variations: Dihydropyrimidine (target compound): Offers conformational flexibility and hydrogen-bonding sites. Thienopyrimidine (): Increases planarity and π-stacking capacity, often correlating with kinase inhibition . 1,2,4-Triazole (): Enhances metabolic resistance and metal-coordinating capacity, common in antifungal agents .
Substituent Effects: 6-Methyl-2-oxo in the target compound balances lipophilicity and hydrogen-bonding. Ethyl/methyl groups on thienopyrimidine () increase steric bulk, possibly reducing off-target interactions .
Pharmacological Potential
- Antimicrobial Activity : Analogs like ’s dichlorophenyl derivative exhibit Gram-positive activity (MIC 8–16 µg/mL), suggesting the target compound’s trifluoromethyl group could further enhance potency against resistant strains .
- Anticancer Applications: Thienopyrimidine analogs () inhibit kinases (e.g., EGFR), while triazole derivatives () may target tubulin polymerization .
- Solubility and Bioavailability : The target compound’s trifluoromethyl group improves lipid membrane permeability compared to polar pyridinyl analogs (), though it may reduce aqueous solubility .
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C14H11ClF3N3O2S
- Molecular Weight : 377.77 g/mol
- InChI Key : QQTPUGVSECOKPL-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in viral replication and cancer cell proliferation. The presence of the trifluoromethyl group enhances its lipophilicity, allowing better membrane permeability and interaction with target sites.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, related thiazolidinone derivatives have shown efficacy in inhibiting viral RNA polymerases, which are crucial for viral replication. In vitro studies demonstrate that some derivatives can inhibit the activity of hepatitis C virus (HCV) NS5B polymerase by more than 95% with IC50 values in the low micromolar range .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies involving various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. For example, thiazolidinone derivatives with structural similarities have been reported to exhibit cytotoxic effects against human T-cell leukemia virus type I (HTLV-I) infected cells at concentrations as low as 0.20 μM .
Data Tables
The following table summarizes key findings related to the biological activity of similar compounds:
| Compound | Biological Activity | IC50/EC50 Value | Target |
|---|---|---|---|
| Compound A | Antiviral | 0.35 μM | HCV NS5B |
| Compound B | Anticancer | 0.20 μM | HTLV-I |
| Compound C | Antiviral | 0.26 μM | DENV |
Case Studies
-
Case Study on Antiviral Efficacy :
A study published in MDPI demonstrated that a series of thiazolidinone derivatives exhibited potent antiviral activity against HCV NS5B with IC50 values ranging from 31.9 μM to 32.2 μM . These findings suggest that modifications on the phenyl ring significantly affect antiviral potency. -
Case Study on Anticancer Mechanisms :
Research focused on derivatives resembling the target compound indicated that they could inhibit the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways . The studies provided evidence that structural modifications can enhance anticancer activity.
Q & A
Basic Question: What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?
Methodological Answer:
A common approach involves coupling the 2-chloro-5-(trifluoromethyl)aniline moiety with a functionalized pyrimidine-thioacetamide intermediate. Key steps include:
- Thioether formation : Reacting 6-methyl-2-oxo-1,2-dihydropyrimidin-4-thiol with chloroacetyl chloride under basic conditions (e.g., NaHCO₃) to generate the sulfanyl acetamide intermediate.
- Amide coupling : Using coupling agents like EDC/HOBt or DCC to link the intermediate to the substituted aniline.
Yield optimization strategies: - Vary reaction solvents (e.g., DMF, THF) to improve solubility of intermediates.
- Optimize stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride to minimize side products).
- Monitor reaction progress via TLC or HPLC to terminate at peak conversion .
Advanced Question: How can researchers resolve contradictions between spectroscopic data (e.g., NMR, mass spectrometry) and elemental analysis results during characterization?
Methodological Answer:
Discrepancies often arise from residual solvents, hydration states, or isotopic impurities. To address this:
- Cross-validation : Repeat elemental analysis with freshly purified samples (e.g., recrystallization from ethanol/water).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out isotopic interference.
- Dynamic NMR : Detect rotational isomers or tautomers that may obscure NMR signals. For example, broadening of NH peaks in DMSO-d6 (as seen in similar acetamides) can indicate hydrogen bonding or slow exchange .
Basic Question: What spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks to specific protons (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.3 ppm) and confirm the absence of unreacted starting materials.
- Mass spectrometry : Identify the molecular ion (e.g., m/z 443.05 [M+H]⁺) and fragmentation patterns.
- IR spectroscopy : Verify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹).
- Elemental analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
Advanced Question: What strategies are recommended for analyzing the crystal structure to determine conformation and intermolecular interactions?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., using DMSO/ethyl acetate).
- Space group determination : For monoclinic systems (e.g., P21/c), analyze unit cell parameters (a, b, c, β) and symmetry operations (e.g., inversion centers, screw axes).
- Hirshfeld surface analysis : Map close contacts (e.g., C-H···O, π-π stacking) to identify stabilizing interactions.
- Software refinement : Use programs like SHELX or OLEX2 to refine thermal parameters and resolve disorder .
Advanced Question: How can in silico methods predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina. Prioritize binding poses with favorable ΔG values (< -8 kcal/mol).
- QSAR modeling : Train models on datasets of pyrimidine/acetamide derivatives to predict IC50 values for enzyme inhibition.
- ADMET prediction : Use SwissADME or pkCSM to assess bioavailability, CYP450 interactions, and toxicity risks.
- Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity) for lead optimization .
Basic Question: What purification methods are suitable for this compound post-synthesis?
Methodological Answer:
- Recrystallization : Use solvent pairs like ethanol/water or ethyl acetate/hexane to remove polar or non-polar impurities.
- Column chromatography : Employ silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane). Monitor fractions by TLC (Rf ~0.3–0.5).
- Prep-HPLC : Apply reverse-phase C18 columns (ACN/water + 0.1% TFA) for high-purity isolation (>98%).
- Lyophilization : For hygroscopic samples, freeze-dry under vacuum to prevent decomposition .
Advanced Question: How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Scaffold modification : Synthesize analogs with substituent variations (e.g., replacing trifluoromethyl with nitro or cyano groups).
- Bioisosteric replacement : Substitute the pyrimidine ring with triazine or pyridine to assess tolerance.
- Functional assays : Test analogs in dose-response assays (e.g., IC50 determination in kinase inhibition).
- Statistical analysis : Apply multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .
Basic Question: What stability studies are necessary for long-term storage of this compound?
Methodological Answer:
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks.
- HPLC monitoring : Track degradation products (e.g., hydrolysis of the acetamide bond).
- Storage recommendations : Use amber vials under inert gas (N₂/Ar) at -20°C for lab-scale samples.
- Karl Fischer titration : Quantify water content (<0.5% w/w) to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
